

A Tale of Two RET Inhibitors: GSK3179106 and Selpercatinib - A Comparative Guide

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Compound of Interest

Compound Name: GSK3179106

Cat. No.: B8067863

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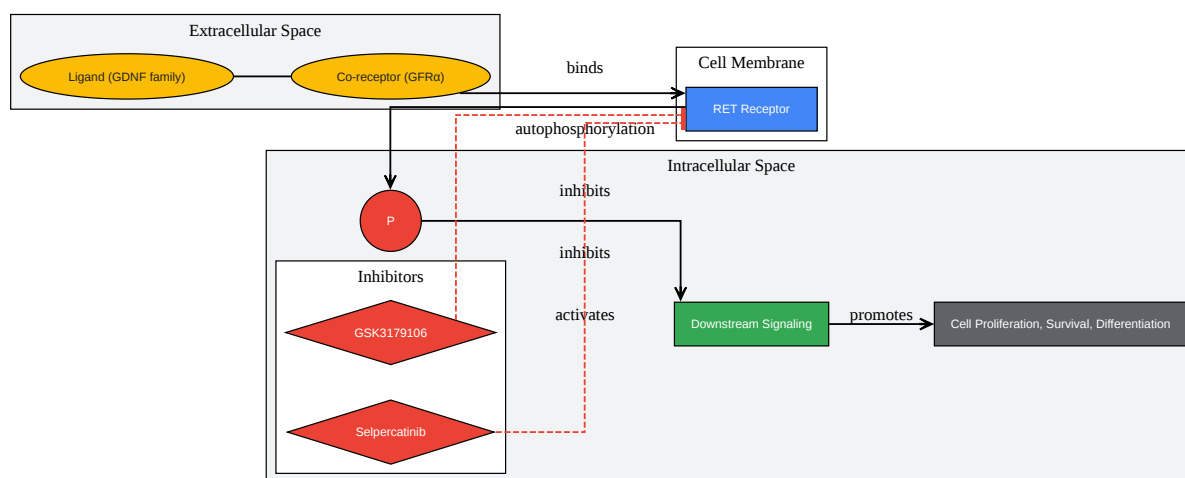
In the landscape of targeted therapies, the selective inhibition of the Rearranged during Transfection (RET) proto-oncogene has emerged as a promising strategy for a diverse range of diseases. This guide provides a detailed comparison of two prominent RET inhibitors, **GSK3179106** and selpercatinib, for researchers, scientists, and drug development professionals. While both molecules target the same kinase, their divergent developmental paths and therapeutic applications underscore the nuanced potential of RET inhibition.

A critical distinction to note is the absence of head-to-head clinical trials comparing **GSK3179106** and selpercatinib. This is primarily due to their development for fundamentally different indications. **GSK3179106** has been investigated as a gut-restricted inhibitor for Irritable Bowel Syndrome (IBS), whereas selpercatinib is an FDA-approved targeted therapy for various RET-altered cancers.^{[1][2][3]} Consequently, a direct comparison of clinical efficacy is not feasible. This guide will, therefore, present the available data for each compound individually to highlight their distinct profiles.

Mechanism of Action and Signaling Pathway

Both **GSK3179106** and selpercatinib are potent and selective inhibitors of the RET receptor tyrosine kinase.^[1] The RET signaling pathway plays a crucial role in cell growth, differentiation, and survival. In oncogenesis, genetic alterations such as fusions or mutations in the RET gene can lead to constitutive activation of the kinase, driving tumor growth. By binding to the ATP-binding site of the RET protein, both inhibitors block its kinase activity, thereby disrupting

downstream signaling pathways like MAPK/ERK and PI3K/AKT that are critical for cancer cell proliferation.



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Figure 1: Simplified RET Signaling Pathway and Inhibition.

Comparative Data Overview

The following tables summarize the available quantitative data for **GSK3179106** and selpercatinib. It is imperative to interpret this data within the context of their distinct therapeutic goals.

Table 1: In Vitro Potency and Preclinical Data

Parameter	GSK3179106	Selpercatinib
Target	RET Kinase	RET Kinase
IC50 (Human RET)	0.3 nM, 0.4 nM	~0.3 nM (inferred from comparative data)
Cellular IC50 (TT cells)	25.5 nM	Not explicitly reported in the provided search results
Primary Indication	Irritable Bowel Syndrome (IBS)	RET-altered Cancers
Development Stage	Preclinical / Phase 1 in healthy volunteers	FDA Approved

Table 2: Clinical Efficacy of Selpercatinib in RET Fusion-Positive Solid Tumors (LIBRETTO-001 Trial)

Indication	Patient Population	Overall Response Rate (ORR)	Duration of Response (DOR)	Progression-Free Survival (PFS)
Non-Small Cell Lung Cancer (NSCLC)	Previously Treated	61-62%	31.6 months	26.2 months
Non-Small Cell Lung Cancer (NSCLC)	Treatment-Naïve	83-85%	20.3 months	22.0 months
Thyroid Cancer	Previously Treated	79%	Not Reached	Not Reported in provided search results
Other Solid Tumors	Previously Treated	44%	24.5 months	Not Reported in provided search results

Note: No clinical efficacy data for **GSK3179106** in any disease is available in the provided search results.

Experimental Protocols

GSK3179106: First-in-Human Studies in Healthy Volunteers

- Study Design: Double-blind, randomized, placebo-controlled, single- and repeat-dose studies.
- Participants: Healthy volunteers.
- Single-Dose Study (NCT02727283):
 - Dosage: 10 mg to 800 mg.
 - Administration: Single fasted doses; included a food effect arm.
- Repeat-Dose Study (NCT02798991):
 - Dosage: 5 mg to 100 mg once daily (QD) and 100 mg and 200 mg twice daily (BID).
 - Administration: Dosed for 14 days with food.
- Primary Endpoints: Safety, tolerability, and pharmacokinetics.

Selpercatinib: LIBRETTO-001 Clinical Trial

- Study Design: International, non-randomized, multi-cohort, open-label, Phase 1/2 trial (NCT03157128).
- Participants: Patients with advanced solid tumors harboring RET alterations.
- Dosage: 160 mg twice daily.
- Primary Endpoint (Phase 2): Objective Response Rate (ORR) as determined by an independent review committee according to RECIST v1.1.

- Secondary Endpoints: Duration of Response (DOR), Progression-Free Survival (PFS), overall survival, and safety.

Conclusion

GSK3179106 and selpercatinib, while both targeting the RET kinase, are being developed for disparate medical needs. **GSK3179106** shows promise as a gut-restricted agent for IBS, with its development focused on limiting systemic exposure. In contrast, selpercatinib has established significant clinical benefit as a systemic treatment for patients with RET-driven cancers, leading to its approval and integration into standard oncology practice.

For researchers and drug development professionals, the comparison of these two molecules offers valuable insights into the potential for targeted therapies to be tailored for different diseases by modulating their pharmacokinetic and pharmacodynamic properties. Future research may explore other applications for RET inhibitors beyond oncology and IBS. However, based on the current evidence, a direct efficacy comparison between **GSK3179106** and selpercatinib is not relevant due to their distinct and non-overlapping clinical development paths.

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